3-methyl-N-(3-methylbutyl)-4-nitrobenzamide
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Overview
Description
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a 3-methylbutyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide typically involves the following steps:
Nitration of Benzene: The starting material, benzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Alkylation: The nitrobenzene is then alkylated with 3-methylbutyl chloride in the presence of a base such as potassium carbonate to form 3-methyl-N-(3-methylbutyl)-4-nitrobenzene.
Amidation: Finally, the 3-methyl-N-(3-methylbutyl)-4-nitrobenzene is reacted with an amine, such as ammonia or a primary amine, to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: 3-methyl-N-(3-methylbutyl)-4-aminobenzamide.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in pharmaceutical and agrochemical research.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzyme activity or disrupt cellular signaling pathways, contributing to its bioactivity.
Comparison with Similar Compounds
3-methyl-N-(3-methylbutyl)-4-aminobenzamide: This compound is similar in structure but has an amine group instead of a nitro group.
3-methyl-N-(3-methylbutyl)-4-chlorobenzamide: This compound has a chlorine atom instead of a nitro group.
3-methyl-N-(3-methylbutyl)-4-methoxybenzamide: This compound has a methoxy group instead of a nitro group.
Uniqueness: 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)6-7-14-13(16)11-4-5-12(15(17)18)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHMQQLZVRINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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